Monomethyl itaconate

Description

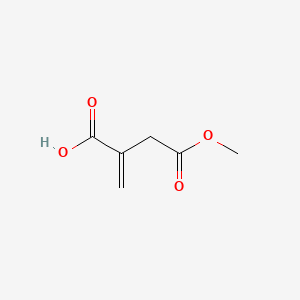

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(6(8)9)3-5(7)10-2/h1,3H2,2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYTYGOUZOARSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223618 | |

| Record name | 4-Methyl hydrogen 2-methylenesuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7338-27-4 | |

| Record name | Methyl itaconate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7338-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl hydrogen 2-methylenesuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007338274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7338-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl hydrogen 2-methylenesuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl hydrogen 2-methylenesuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL HYDROGEN 2-METHYLENESUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EJ2DV6SCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Monomethyl Itaconate from Itaconic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of monomethyl itaconate from itaconic acid. It details various synthetic methodologies, including catalytic esterification processes, and presents a comparative analysis of reaction conditions and yields. The guide offers detailed experimental protocols for key synthesis methods and outlines purification techniques. Furthermore, it includes a visualization of the synthetic workflow and explores the relevant biological context of itaconate through a diagram of its immunometabolomic signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug development, providing the necessary technical details to facilitate the production and application of this compound.

Introduction

Itaconic acid, a bio-based dicarboxylic acid produced from the fermentation of carbohydrates, is a versatile building block in the chemical industry. Its derivatives, including this compound, are of significant interest due to their potential applications in polymer synthesis and as bioactive molecules. This compound, in particular, serves as a valuable monomer for the production of polymers with tailored properties and has been investigated for its role in drug delivery systems. This guide focuses on the chemical synthesis of this compound from itaconic acid, providing a detailed examination of the prevalent synthetic routes.

Synthetic Methodologies

The primary method for synthesizing this compound is the direct esterification of itaconic acid with methanol (B129727). This reaction is typically catalyzed by an acid to achieve selective mono-esterification and high yields. The choice of catalyst and reaction conditions significantly influences the product distribution between the monoester and the diester byproduct, dimethyl itaconate.

p-Toluenesulfonamide (B41071) Catalyzed Esterification

One of the most effective and high-yielding methods involves the use of p-toluenesulfonamide as a catalyst. This method offers excellent conversion and selectivity for the desired monomethyl ester.

Sulfuric Acid Catalyzed Esterification

A more traditional approach employs sulfuric acid as the catalyst. While effective, this method may require careful control of reaction conditions to minimize the formation of the diester. Neutralization of the catalyst post-reaction is a critical step to prevent product decomposition during purification.[1]

Water-Mediated Esterification

An interesting variation of the esterification process involves the intentional addition of water to the reaction mixture. This approach has been shown to enhance the yield of the monoester by influencing the reaction equilibrium.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic methods for producing this compound.

| Method | Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1 | p-Toluenesulfonamide | Itaconic acid (5.0 g, 38.4 mmol), p-toluenesulfonamide (100 mg) | Methanol | 40 | 48 hours | 99 | [3] |

| 2 | Sulfuric Acid | Itaconic acid (910 g), Sulfuric acid (68 g), Hydroquinone (B1673460) (1 g) | Methanol | ~65 (reflux) | 10 hours | ~20.3 (monoester) | [1] |

| 3 | None (Water-mediated) | Itaconic acid (1.0 mole), Water (0.1-0.3 mole/mole of methanol) | Methanol | 75 - 175 | 6 hours | ~72 (monoester) | [2] |

Experimental Protocols

Protocol for p-Toluenesulfonamide Catalyzed Synthesis

This protocol is based on a high-yield synthesis of this compound.[3]

Materials:

-

Itaconic acid (2-methylenesuccinic acid)

-

Methanol (MeOH)

-

p-Toluenesulfonamide

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-

To a solution of itaconic acid (5.0 g, 38.4 mmol) in methanol (200 mL) in a round-bottom flask, add p-toluenesulfonamide (100 mg).

-

Stir the mixture at 40°C for 48 hours.

-

After the reaction is complete, concentrate the mixture to dryness using a rotary evaporator.

-

To the residue, add dichloromethane (200 mL) and stir.

-

Remove any precipitate by filtration.

-

Concentrate the filtrate to dryness to yield this compound as a white solid.

Protocol for Sulfuric Acid Catalyzed Synthesis

This protocol describes a method for the synthesis of methyl esters of itaconic acid using sulfuric acid as a catalyst.[1]

Materials:

-

Itaconic acid

-

Methanol

-

Sulfuric acid (98%)

-

Hydroquinone

-

Sodium hydroxide (B78521) solution (33%)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

pH meter or indicator paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, mix itaconic acid (910 g), methanol (1120 g), 98% sulfuric acid (68 g), and hydroquinone (1 g).

-

Heat the mixture to reflux temperature (approximately 65°C) and maintain for about 10 hours.

-

After esterification, cool the reaction mixture.

-

Carefully neutralize the mixture to a pH of approximately 2.9 by adding a 33% sodium hydroxide solution.

-

The product can then be purified by distillation.

Visualization of Workflows and Pathways

Synthetic Workflow for this compound

The following diagram illustrates the general workflow for the synthesis of this compound from itaconic acid.

Caption: General workflow for the synthesis of this compound.

Itaconate Biosynthesis and Immunometabolism Signaling Pathway

This compound is closely related to itaconate, a key immunometabolite. The following diagram illustrates the biosynthesis of itaconate and its role in the inflammatory response in macrophages. This provides important biological context for the synthesized compound.

Caption: Itaconate's role in macrophage immunometabolism.

Conclusion

The synthesis of this compound from itaconic acid can be achieved through several effective methods, with the p-toluenesulfonamide catalyzed route demonstrating particularly high yields. The choice of methodology will depend on the desired scale, purity requirements, and available resources. The provided protocols and quantitative data serve as a practical guide for the laboratory synthesis of this valuable compound. Understanding the biological context of the parent molecule, itaconate, as a key regulator of the immune response, further highlights the potential significance of its derivatives in biomedical research and drug development.

References

Monomethyl Itaconate: A Technical Guide to its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl itaconate (MMI), a monoester derivative of the Krebs cycle metabolite itaconic acid, is emerging as a molecule of significant interest in chemical and biomedical research. Its utility as a copolymerization reagent for the synthesis of pH-sensitive hydrogels in drug delivery systems is well-documented.[1][2] Furthermore, as an active metabolite of the prodrug SCD-153, MMI is implicated in immunomodulatory and anti-inflammatory pathways, positioning it as a potential therapeutic agent.[1][3] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its hypothesized biological signaling pathways.

Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature.[3][4] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | References |

| Synonyms | Itaconic Acid Monomethyl Ester, β-Methyl Itaconate, 4-Methyl Itaconate, 2-Methylenebutanedioic acid 4-methyl ester | [1][3][4] |

| CAS Number | 7338-27-4 | [1][3][4] |

| Molecular Formula | C₆H₈O₄ | [1][3] |

| Molecular Weight | 144.13 g/mol | [1][3] |

| Melting Point | 72°C | [3][4] |

| Boiling Point | 149°C at 10 mmHg | [3][4] |

| Density (Predicted) | 1.195 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 3.59 ± 0.10 | [3][4] |

| Solubility | Soluble in methanol (B129727). Sparingly soluble in DMSO, ethanol, and PBS (pH 7.2) at 1-10 mg/ml. | [1][3] |

| Appearance | White to almost white powder or crystals | [3][4] |

| Stability | Stable for at least 4 years when stored at -20°C. | [1] |

| Storage | Store at -20°C or under an inert atmosphere (nitrogen or argon) at 2-8°C. | [1][3][4] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the monoesterification of itaconic acid.

Materials:

-

Itaconic acid (2-methylenesuccinic acid)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a solution of itaconic acid (e.g., 5.0 g, 38.4 mmol) in methanol (200 mL) in a round-bottom flask, add a catalytic amount of p-toluenesulfonamide (e.g., 100 mg).

-

Stir the reaction mixture at 40°C for 48 hours.

-

After the reaction is complete, concentrate the mixture to dryness using a rotary evaporator.

-

To the resulting residue, add dichloromethane (200 mL) to precipitate any unreacted starting material or catalyst.

-

Remove the precipitate by filtration.

-

Concentrate the filtrate to dryness to yield this compound as a white solid.

-

The product can be further purified by recrystallization if necessary.

-

Confirm the identity and purity of the product using the spectroscopic methods outlined below.

Spectroscopic Characterization

Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts, splitting patterns, and integration of its proton signals.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in an NMR tube.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals and analyze the chemical shifts and coupling constants. The expected chemical shifts for this compound in CDCl₃ are approximately: δ 11.17 (bs, 1H, COOH), 6.48 (s, 1H, =CH₂), 5.85 (s, 1H, =CH₂), 3.71 (s, 3H, OCH₃), 3.36 (s, 2H, CH₂).[5]

Objective: To determine the molecular weight of this compound and to study its fragmentation pattern for structural confirmation.

Instrumentation:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

-

Liquid chromatography system (for LC-MS)

-

Appropriate solvent for sample dissolution (e.g., methanol)

Procedure:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol.

-

Infuse the sample solution directly into the mass spectrometer or inject it into an LC system coupled to the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode. For ESI in positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 145.1.[5]

-

Analyze the resulting spectrum for the molecular ion peak and any characteristic fragment ions.

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr) or an ATR accessory

-

A suitable solvent for thin film preparation (e.g., methanol or dichloromethane)

Procedure (Thin Film Method):

-

Dissolve a small amount of this compound in a few drops of a volatile solvent like methanol.

-

Apply a drop of the solution onto a salt plate.

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum.

-

Analyze the spectrum for characteristic absorption bands, such as the broad O-H stretch of the carboxylic acid, the C=O stretches of the acid and ester, and the C=C stretch of the alkene.

Hypothesized Biological Signaling Pathways

While direct experimental evidence for the specific signaling pathways of this compound is still emerging, its structural similarity to itaconic acid and other derivatives like dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI) allows for the formulation of hypothesized mechanisms of action. The primary proposed pathways involve the activation of the Nrf2 antioxidant response and the inhibition of the NLRP3 inflammasome.

Activation of the Nrf2 Pathway

Itaconate and its derivatives are known to be activators of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. This activation is thought to occur through the alkylation of cysteine residues on Keap1, the primary negative regulator of Nrf2.

References

- 1. Itaconate and fumarate derivatives inhibit priming and activation of the canonical NLRP3 inflammasome in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. biocompare.com [biocompare.com]

- 5. organomation.com [organomation.com]

Monomethyl Itaconate: A Technical Guide for Researchers

CAS Number: 7338-27-4

Chemical Structure:

-

IUPAC Name: 4-methoxy-2-methylidene-4-oxobutanoic acid[1]

-

Synonyms: Itaconic Acid Monomethyl Ester, β-Methyl Itaconate, 4-Methyl Itaconate, 4-Methyl Methylenesuccinate[2][3][4]

Introduction

Monomethyl itaconate (MMI) is a monomethyl ester derivative of itaconic acid, a key immunomodulatory metabolite produced in mammalian immune cells, particularly macrophages, during inflammation.[3][6] Itaconic acid and its derivatives, including MMI, are at the forefront of research in immunology and drug development due to their potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, and its role in key signaling pathways relevant to therapeutic applications.

Physicochemical Properties

This compound is a white to almost white crystalline solid.[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 7338-27-4 | [2][7] |

| Molecular Formula | C₆H₈O₄ | [1][2] |

| Molecular Weight | 144.13 g/mol | [1][5] |

| Melting Point | 68-73 °C | [3] |

| Boiling Point | 149 °C at 10 mmHg | [1][5] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), Ethanol (1-10 mg/ml), and PBS (pH 7.2) (1-10 mg/ml). Soluble in Methanol (B129727). | [2][5] |

| pKa | 3.59 ± 0.10 (Predicted) | [5] |

| Appearance | White to almost white powder/crystal | [3] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of itaconic acid with methanol.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-methylenesuccinic acid (itaconic acid) (5.0 g, 38.4 mmol) in methanol (200 mL), add p-toluenesulfonamide (B41071) (100 mg) as a catalyst.[8]

-

Reaction Conditions: Stir the mixture at 40°C for 48 hours.[8]

-

Work-up: Concentrate the reaction mixture to dryness under reduced pressure.[8]

-

Purification: Add dichloromethane (B109758) (DCM) (200 mL) to the residue. A precipitate may form, which should be removed by filtration. The filtrate is then concentrated to dryness to yield the this compound product as a white solid.[8]

-

Characterization: The product can be characterized by mass spectrometry (ESI MS: m/z 145.1 [M+H]⁺) and ¹H NMR (400 MHz, CDCl₃): δ 11.17 (bs, 1H), 6.48 (s, 1H), 5.85 (s, 1H), 3.71 (s, 3H), 3.36 (s, 2H).[8]

Immunomodulatory Signaling Pathways

This compound is an active metabolite of certain prodrugs and is presumed to exert its immunomodulatory effects through signaling pathways similar to its parent compound, itaconic acid, and other derivatives like dimethyl itaconate (DI) and 4-octyl itaconate (4-OI).[5] These pathways are critical targets in drug development for inflammatory and autoimmune diseases.

Nrf2 Activation Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the antioxidant response.

-

Mechanism: Itaconate and its derivatives act as Nrf2 activators. They alkylate cysteine residues on Keap1 (Kelch-like ECH-associated protein 1), the main negative regulator of Nrf2.[9] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.

-

Downstream Effects: In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of antioxidant and anti-inflammatory proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9]

-

Therapeutic Relevance: Activation of the Nrf2 pathway by itaconate derivatives has shown protective effects in models of sepsis, acute lung injury, and systemic lupus erythematosus.[9][10]

References

- 1. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound 7338-27-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Octyl Itaconate Activates Nrf2 Signaling to Inhibit Pro-Inflammatory Cytokine Production in Peripheral Blood Mononuclear Cells of Systemic Lupus Erythematosus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Itaconate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Itaconate, a metabolite produced during the Krebs cycle, and its synthetic derivatives have emerged as potent modulators of inflammatory and metabolic pathways. This technical guide provides an in-depth overview of the biological activities of itaconate derivatives, with a focus on their mechanisms of action, quantitative effects on cellular processes, and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a foundation for further investigation into the therapeutic potential of these compounds.

Introduction

Itaconic acid is a dicarboxylic acid produced from the decarboxylation of cis-aconitate by the enzyme immune-responsive gene 1 (IRG1) in the mitochondrial matrix, particularly in activated macrophages.[1][2] Due to its polar nature and limited cell permeability, several derivatives have been synthesized to facilitate its study and enhance its therapeutic potential. The most commonly studied cell-permeable derivatives are Dimethyl Itaconate (DMI or DI) and 4-Octyl Itaconate (4-OI).[2][3] These derivatives have demonstrated significant anti-inflammatory, antioxidant, and immunomodulatory properties, making them attractive candidates for the development of novel therapeutics for a range of diseases, including inflammatory disorders, autoimmune diseases, and cancer.[1][4][5]

Core Mechanisms of Action

The biological effects of itaconate and its derivatives are mediated through several key mechanisms:

-

KEAP1-Nrf2 Pathway Activation: Itaconate and its derivatives are electrophilic molecules that can directly modify cysteine residues on the Kelch-like ECH-associated protein 1 (KEAP1).[6][7] This alkylation prevents the degradation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), allowing it to translocate to the nucleus and activate the expression of antioxidant and anti-inflammatory genes.[6][7][8] Mass spectrometry analysis has identified specific cysteine residues on KEAP1 (Cys151, Cys257, Cys273, Cys288, and Cys297) that are alkylated by itaconate derivatives.[1][7]

-

NLRP3 Inflammasome Inhibition: Itaconate and its derivatives have been shown to inhibit the activation of the NLRP3 inflammasome, a key multiprotein complex involved in the inflammatory response.[9][10] This inhibition is independent of Nrf2 and is mediated by the direct alkylation of NLRP3, which prevents its interaction with NEK7, a crucial step in inflammasome assembly.[9][10] This leads to a reduction in the cleavage of caspase-1 and the subsequent release of the pro-inflammatory cytokines IL-1β and IL-18.[11]

-

JAK-STAT Pathway Modulation: Itaconate and its derivatives can directly inhibit the Janus kinase 1 (JAK1), a critical enzyme in the JAK-STAT signaling pathway that is activated by various cytokines, including interleukins and interferons.[12][13] By modifying cysteine residues on JAK1 (C715, C816, C943, and C1130), itaconate derivatives inhibit the phosphorylation of both JAK1 and the downstream signal transducer and activator of transcription 6 (STAT6), thereby suppressing M2 macrophage polarization and other inflammatory responses.[12]

-

Metabolic Reprogramming: Itaconate can competitively inhibit succinate (B1194679) dehydrogenase (SDH), an enzyme in the Krebs cycle.[9] This leads to an accumulation of succinate, which can have pro-inflammatory effects. However, the overall effect of itaconate is predominantly anti-inflammatory, suggesting a complex interplay of metabolic and signaling pathways. Additionally, derivatives like 4-OI have been shown to inhibit glycolysis by targeting the enzyme GAPDH.[14]

Quantitative Data on Biological Activity

The following tables summarize the quantitative effects of itaconate derivatives on various biological parameters as reported in the literature.

Table 1: Inhibition of Cytokine Production

| Compound | Cell Type | Stimulant | Concentration | Cytokine | Inhibition/Reduction | Reference |

| Dimethyl Itaconate (DI) | Human Epithelial Cells | TNF-α | 125 µM | NF-κB activity | Significantly reduced | [15] |

| Dimethyl Itaconate (DI) | Mouse Macrophages | LPS + ATP | 0.25 mM | IL-1β | Significantly downregulated | [16] |

| Dimethyl Itaconate (DI) | Mouse Spinal Cord | Formalin | 10-20 mg/kg | IL-1β, TNF-α, IL-6 | Significantly decreased | [17] |

| 4-Octyl Itaconate (4-OI) | Mouse Macrophages | LPS | 25-200 µM | Prostaglandin E2 | Dose-dependent inhibition | [18] |

| 4-Octyl Itaconate (4-OI) | Human PBMCs | Pam3CSK4 | 200 µM | Prostaglandin E2 | ~50% inhibition | [18] |

| 4-Octyl Itaconate (4-OI) | Mouse Macrophages | LPS | 25 mg/kg (in vivo) | TNF-α, IL-1β | Significantly reduced | [4] |

| 4-Octyl Itaconate (4-OI) | Mouse Macrophages | LPS | 125 µM | IL-1β release | ~75% inhibition | [9] |

Table 2: Activation of the Nrf2 Pathway

| Compound | Cell Type | Concentration | Target Gene/Protein | Fold Induction/Effect | Reference |

| Dimethyl Itaconate (DMI) | Mouse Macrophages | 125 µM | Myog mRNA | ~2-fold decrease | [19] |

| Dimethyl Itaconate (DMI) | Mouse Macrophages | 250 µM | Nrf2, Hmox1, Nqo1 | Increased expression | [12] |

| 4-Octyl Itaconate (4-OI) | Mouse Macrophages | 125 µM | Myog mRNA | ~2.5-fold decrease | [19] |

| 4-Octyl Itaconate (4-OI) | HaCaT and D66H cells | 30 µM | Nrf2 | Promoted nuclear transfer | [20] |

| 4-Octyl Itaconate (4-OI) | Mouse Macrophages | 50 mg/kg (in vivo) | Nrf2 | Increased protein expression | [21] |

Table 3: Inhibition of Signaling Pathways

| Compound | Cell Type | Stimulant | Concentration | Pathway/Target | Effect | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Itaconate, DI, 4-OI | dTHP-1 cells | Influenza A Virus | 20 mM, 0.5 mM, 125 µM | p-STAT1 | Inhibition |[22] | | DI, 4-OI | dTHP-1 cells | Influenza A Virus | 0.5 mM, 125 µM | p-AKT | Inhibition |[22] | | 4-Octyl Itaconate (4-OI) | Mouse Macrophages | LPS | 25 mg/kg (in vivo) | p-PI3K, p-Akt | Suppressed phosphorylation |[4] | | 4-Octyl Itaconate (4-OI) | RAW264.7 cells | 2',3'-cGAMP | 200 ng/mL | p-STING | Inhibition |[23] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of itaconate derivatives.

Synthesis of Itaconate Derivatives

4.1.1. Synthesis of Dimethyl Itaconate (DMI)

-

Materials: Itaconic acid, methanol (B129727), catalyst (e.g., sulfuric acid), 100 mL autoclave.

-

Procedure:

-

Mix itaconic acid, methanol, and a catalyst in a defined molar ratio and transfer the mixture to a 100 mL autoclave.[19]

-

Continuously stir the reaction mixture at 120°C.[19]

-

Optimize reaction conditions by adjusting the molar ratio of methanol to itaconic acid, catalyst dosage, and reaction time.[19]

-

Upon completion, separate and recover the catalyst by filtration.[19]

-

An alternative method involves heating itaconic acid and methanol to 70-100°C for a reflux reaction, followed by further heating to 100-120°C with the dropwise addition of more methanol.[16]

-

Perform vacuum dealcoholization and neutralization with a soda ash solution, followed by distillation to obtain the final product.[16]

-

4.1.2. Synthesis of 4-Octyl Itaconate (4-OI)

-

Materials: Itaconic acid, 1-octanol, lipase (B570770) (e.g., from Candida antarctica), toluene.

-

Procedure:

-

This method utilizes a one-step enzymatic esterification.

-

The reaction is carried out in toluene, which enhances the selectivity for monoesterification at the C4 carboxyl group of itaconic acid.[15]

-

Lipase structure control is employed to achieve high yield (>98%) and selectivity (>99%) for 4-octyl itaconate.[15]

-

Molecular dynamics simulations can be used to understand the reaction mechanism and the role of the enzyme's cavity pocket in substrate distribution.[15]

-

Nrf2 Activation Assays

4.2.1. Western Blot for Nrf2 Nuclear Translocation

-

Cell Culture and Treatment: Plate cells (e.g., macrophages, epithelial cells) and treat with itaconate derivatives at various concentrations and time points.

-

Protein Extraction (Nuclear and Cytoplasmic Fractionation):

-

Wash cells with ice-cold PBS.

-

Lyse cells in a hypotonic buffer to release the cytoplasmic fraction.

-

Centrifuge to pellet the nuclei.

-

Extract nuclear proteins from the pellet using a high-salt buffer.

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of nuclear and cytoplasmic protein extracts on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against Nrf2, a nuclear marker (e.g., Lamin B), and a cytoplasmic marker (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence using an imaging system. An increase in the Nrf2 band intensity in the nuclear fraction indicates activation.[6]

-

4.2.2. Nrf2-ARE Luciferase Reporter Assay

-

Cell Culture and Transfection:

-

Use a cell line stably expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., HepG2-ARE).

-

Alternatively, transiently transfect cells with a plasmid containing the ARE-luciferase construct and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment: Treat transfected cells with itaconate derivatives.

-

Luciferase Assay:

-

Lyse the cells using a luciferase assay lysis buffer.

-

Add luciferase substrate to the cell lysate.

-

Measure firefly luminescence using a luminometer.

-

If using a dual-luciferase system, add a second reagent to quench the firefly signal and activate the Renilla luciferase, then measure Renilla luminescence.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in normalized luciferase activity indicates Nrf2 activation.[3][22]

-

NLRP3 Inflammasome Activation Assay

-

Cell Culture and Priming:

-

Use macrophage cell lines (e.g., THP-1, bone marrow-derived macrophages) differentiated with PMA if necessary.

-

Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate pro-IL-1β and NLRP3 expression.

-

-

Inhibitor Treatment: Pre-treat the primed cells with itaconate derivatives for a specified time (e.g., 1 hour).

-

Activation: Add an NLRP3 activator such as nigericin (B1684572) (e.g., 10 µM) or ATP to trigger inflammasome assembly.

-

Measurement of IL-1β Release (ELISA):

-

Measurement of Cell Death (LDH Assay):

-

Collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit to measure the release of lactate (B86563) dehydrogenase from damaged cells, an indicator of pyroptosis.[4]

-

JAK-STAT Pathway Activation Assay (Western Blot)

-

Cell Culture and Stimulation:

-

Serum-starve cells to reduce basal signaling.

-

Pre-treat cells with itaconate derivatives.

-

Stimulate with a relevant cytokine (e.g., IL-4, IFN-γ) to activate the JAK-STAT pathway.

-

-

Protein Extraction: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific for phosphorylated forms of JAK1 (p-JAK1) and STAT6 (p-STAT6).

-

Probe separate blots or strip and re-probe the same membrane with antibodies for total JAK1 and STAT6, and a loading control (e.g., β-actin), to ensure equal protein loading and to assess changes in phosphorylation relative to total protein levels.

-

Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition.[14][24]

-

Cell Viability Assay (MTT Assay)

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the itaconate derivative for the desired duration.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., SDS in HCl or DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm. A decrease in absorbance compared to untreated control cells indicates reduced cell viability.[25][26]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: KEAP1-Nrf2 signaling pathway activation by itaconate derivatives.

Caption: Inhibition of the NLRP3 inflammasome by itaconate derivatives.

Caption: General workflow for Western blot analysis.

Conclusion

Itaconate and its derivatives represent a promising class of immunomodulatory molecules with significant therapeutic potential. Their ability to target multiple key inflammatory and metabolic pathways, including the KEAP1-Nrf2, NLRP3 inflammasome, and JAK-STAT pathways, underscores their versatility. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols. It is anticipated that this information will serve as a valuable resource for the scientific community, facilitating further research and development of itaconate-based therapies for a variety of human diseases.

References

- 1. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyl itaconate inhibits neuroinflammation to alleviate chronic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. 4-Octyl itaconate (4-OI) attenuates lipopolysaccharide-induced acute lung injury by suppressing PI3K/Akt/NF-κB signaling pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. A comparison study between dimethyl itaconate and dimethyl fumarate in electrophilicity, Nrf2 activation, and anti-inflammation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Itaconate and fumarate derivatives inhibit priming and activation of the canonical NLRP3 inflammasome in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 4-Octyl itaconate inhibits aerobic glycolysis by targeting GAPDH to exert anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dimethyl itaconate alleviates the pyroptosis of macrophages through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of dimethyl itaconate on expressions of NGFI-A and NGFI-B and inflammatory cytokines in the spinal cord in the formalin test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mesaconate is synthesized from itaconate and exerts immunomodulatory effects in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 4‐octyl itaconate improves the viability of D66H cells by regulating the KEAP1‐NRF2‐GCLC/HO‐1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 4-Octyl itaconate attenuates LPS-induced acute kidney injury by activating Nrf2 and inhibiting STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Itaconate and derivatives reduce interferon responses and inflammation in influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Sites of Alkylation of Human Keap1 by Natural Chemoprevention Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Monomethyl Itaconate: A Biorenewable Monomer for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl itaconate (MMI) is emerging as a significant biorenewable building block in polymer chemistry and biomedical research. Derived from itaconic acid, which is readily produced through the fermentation of biomass, MMI offers a sustainable alternative to petroleum-based monomers.[1] Its unique chemical structure, featuring a vinyl group and a carboxylic acid moiety, allows for versatile polymerization and functionalization, leading to the development of novel materials with tunable properties. This guide provides a comprehensive overview of this compound, covering its synthesis, polymerization, material properties, and its role in modulating cellular signaling pathways, with a particular focus on its potential in drug delivery and immunomodulation.

Physicochemical Properties of this compound

This compound is a white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C6H8O4 | [2][3] |

| Molecular Weight | 144.13 g/mol | [2][3] |

| Melting Point | 72 °C | [2] |

| Boiling Point | 149 °C at 10 mmHg | |

| Density | 1.195 g/cm³ | |

| pKa | 3.59 (predicted) | [4] |

| Solubility | Soluble in Methanol (B129727) | [4] |

Synthesis of this compound

The most common method for synthesizing this compound is through the direct esterification of itaconic acid with methanol. This reaction is typically catalyzed by an acid.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials:

-

Itaconic acid (2-methylenesuccinic acid)

-

Methanol (MeOH)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (e.g., 5.0 g, 38.4 mmol) and a significant excess of methanol (e.g., 200 mL).[5]

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 100 mg).[5]

-

Reaction: Heat the mixture to a gentle reflux (around 40-65 °C) and stir for a specified duration (e.g., 2 days).[5] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.[5]

-

Dissolve the residue in dichloromethane.[5]

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[5]

-

The crude product can be further purified by recrystallization (e.g., from a mixture of ethyl acetate (B1210297) and hexanes) or column chromatography on silica (B1680970) gel to obtain pure this compound as a white solid.[5]

-

-

Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum in CDCl₃ should show characteristic peaks around 11.17 ppm (broad singlet, 1H, COOH), 6.48 ppm (singlet, 1H, =CH₂), 5.85 ppm (singlet, 1H, =CH₂), 3.71 ppm (singlet, 3H, OCH₃), and 3.36 ppm (singlet, 2H, CH₂).[5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Enduring Potential of Itaconic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid, a bio-based dicarboxylic acid, and its ester derivatives have garnered significant attention across various scientific and industrial domains. From their origins in the thermal decomposition of citric acid to their contemporary roles as key immunomodulators and versatile polymer building blocks, the journey of these compounds is one of scientific curiosity and expanding application. This in-depth technical guide explores the discovery and history of itaconic acid esters, providing a comprehensive overview for researchers, scientists, and drug development professionals. The guide details historical and modern synthetic protocols, presents key quantitative data, and visualizes the intricate signaling pathways and experimental workflows associated with these promising molecules.

The Genesis of a Bio-Based Platform Chemical: Discovery and History of Itaconic Acid

The story of itaconic acid begins in the 19th century with early investigations into the chemistry of citric acid.

-

1836-1837: The initial discovery of itaconic acid is credited to Samuel Baup, who in 1836, and more formally described by others in 1837, identified it as a product of the pyrolysis of citric acid. Initially, it was even referred to as "citric acid" in some contexts.

-

1840: The name "itaconic acid" was proposed by Crassus, who described it as a product of the third stage of the thermal decomposition of citric acid. The name itself is an anagram of "aconitic acid," another organic acid involved in its chemical synthesis.

-

Early Chemical Synthesis: For nearly a century, the only known route to itaconic acid was through chemical synthesis. Methods included the distillation of citric acid, the oxidation of isoprene, and the condensation of succinic anhydride (B1165640) with formaldehyde (B43269) followed by isomerization. However, these chemical routes were often inefficient and not economically viable for large-scale production.

-

The Dawn of Biotechnological Production: A paradigm shift occurred in 1931 when Japanese mycologist Kinoshita discovered that a filamentous fungus, which he named Aspergillus itaconicus, could produce itaconic acid from carbohydrates. This discovery laid the groundwork for the biotechnological production of itaconic acid.

-

Commercialization and Optimization: In the 1940s, researchers like Calam and his team demonstrated that certain strains of Aspergillus terreus were also capable of producing itaconic acid. By 1945, the first patent for the microbial production of itaconic acid was filed, and Pfizer included it in its product portfolio. Since the 1960s, commercial production has predominantly relied on the fermentation of abundant carbon sources like glucose and molasses by Aspergillus terreus.

The Emergence of Itaconic Acid Esters: A History of Synthesis and Application

The functionalization of itaconic acid through esterification opened up new avenues for its application, particularly in the burgeoning field of polymer chemistry.

-

1873: The First Polymerization: The history of itaconic acid esters begins with the work of Swarts, who first polymerized an ethyl ester of itaconic acid in 1873. This early work demonstrated the potential of these molecules as monomers.

-

Early 20th Century Developments: In 1927, dialkyl ester polymers with properties resembling glass were developed in a process that took approximately three days. Despite these interesting properties, the low efficiency of the chemical synthesis of itaconic acid limited the large-scale production of its esters.

-

Mid-20th Century and Beyond: Advances in Synthesis and Applications: With the advent of more efficient biotechnological production of itaconic acid, interest in its esters grew. The development of various itaconic acid esters, such as dimethyl itaconate and dibutyl itaconate, was driven by their potential as bio-based alternatives to petroleum-derived acrylic and methacrylic acids in the polymer industry. Their applications expanded to include synthetic resins, coatings, adhesives, and as crosslinking agents in polymers.

Quantitative Data on Itaconic Acid Ester Synthesis and Properties

The following tables summarize key quantitative data related to the synthesis and physical properties of various itaconic acid esters, compiled from historical and contemporary sources.

Table 1: Synthesis of Itaconic Acid Esters - Reaction Conditions and Yields

| Ester | Alcohol | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Acid:Alcohol) | Yield (%) | Reference |

| Dimethyl Itaconate | Methanol (B129727) | Sulfuric Acid | ~65 (reflux) | 10 | 1:5 | >94 | US Patent 3,056,829 (1962) |

| Dibutyl Itaconate | n-Butanol | Strong Acid Ion Exchange Resin | 90-130 | 2-8 | 1:1.4 - 1:3 | >98 | CN Patent 101735052B |

| Dimethyl Itaconate | Methanol | Resin | 120 | 9 | 1:10 | >85 | ResearchGate (2025) |

| Diethyl Itaconate | Ethanol | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | ChemicalBook |

| Monobutyl Itaconate | n-Butanol | Not Specified | 101 (reflux) | Not Specified | Not Specified | ~97 (monoester content) | US Patent 3,484,478 (1969) |

Table 2: Physical Properties of Itaconic Acid and its Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (nD) | Reference |

| Itaconic Acid | C₅H₆O₄ | 130.10 | 268 (sublimes) | 1.632 | Not Applicable | PubChem |

| Dimethyl Itaconate | C₇H₁₀O₄ | 158.15 | 208 | 1.12 | 1.446 | Sigma-Aldrich |

| Diethyl Itaconate | C₉H₁₄O₄ | 186.21 | 228 | 1.047 | 1.443 | NIST WebBook |

| Di-n-butyl Itaconate | C₁₃H₂₂O₄ | 242.31 | 285 | 0.985 | 1.446 | Sigma-Aldrich |

| Di-n-propyl Itaconate | C₁₁H₁₈O₄ | 214.26 | 258 | 1.011 | 1.444 | Gelest |

Experimental Protocols: Synthesis of Dimethyl Itaconate (Based on Historical Methods)

The following protocol is a representative example of the synthesis of dimethyl itaconate as described in mid-20th-century literature, specifically adapted from the process outlined in US Patent 3,056,829.

Materials:

-

Itaconic acid

-

Methanol

-

Concentrated sulfuric acid (98%)

-

Hydroquinone (B1673460) (polymerization inhibitor)

-

Sodium hydroxide (B78521) solution (e.g., 33%)

-

Sodium sulfate (B86663) solution (e.g., 33%)

-

Standard laboratory glassware for reflux, distillation, and separation.

Procedure:

-

Esterification: In a round-bottom flask equipped with a reflux condenser, combine itaconic acid, a molar excess of methanol (e.g., a 1:5 molar ratio of acid to alcohol), and a catalytic amount of concentrated sulfuric acid (e.g., 7.5% by weight of the itaconic acid). Add a small amount of hydroquinone to inhibit polymerization.

-

Reflux: Heat the reaction mixture to the reflux temperature of methanol (approximately 65°C) and maintain this temperature with stirring for about 10 hours.

-

Neutralization: After the esterification is complete, cool the reaction mixture. Carefully neutralize the sulfuric acid catalyst by adding a sodium hydroxide solution until the pH of the mixture is between 2.5 and 3.5. This pH range is critical to minimize the loss of the monoester as a salt while preventing the decomposition of the diester.

-

Methanol Recovery: Distill the neutralized reaction product under atmospheric pressure to recover the excess methanol. The temperature of the mixture should not exceed 80°C. Further methanol can be recovered by continuing the distillation under reduced pressure.

-

Washing: Wash the distillation residue with a sodium sulfate solution to remove any remaining salts. Separate the organic layer containing the methyl esters from the aqueous layer.

-

Vacuum Distillation: Purify the crude ester mixture by vacuum distillation to separate the dimethyl itaconate from the monomethyl itaconate and any residual non-volatile impurities. Collect the fraction corresponding to dimethyl itaconate.

Itaconic Acid and its Esters in Biological Systems and Drug Development

In recent years, itaconic acid has been identified as a crucial endogenous metabolite with significant immunomodulatory functions. This has opened up new avenues for the development of itaconic acid esters as therapeutic agents.

Itaconic acid is produced in mammalian immune cells, particularly macrophages, in response to inflammatory stimuli. It exerts its anti-inflammatory and antioxidant effects through the modulation of several key signaling pathways.

-

Nrf2 Pathway Activation: Itaconic acid and its derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. They achieve this by alkylating Keap1 (Kelch-like ECH-associated protein 1), which leads to the release and nuclear translocation of Nrf2. Nrf2 then promotes the transcription of antioxidant and anti-inflammatory genes.

-

ATF3 Upregulation: Itaconate can induce the expression of Activating Transcription Factor 3 (ATF3). ATF3, in turn, can suppress the expression of pro-inflammatory genes, contributing to the resolution of inflammation.

-

Inhibition of Succinate (B1194679) Dehydrogenase (SDH): Itaconate can inhibit the enzyme succinate dehydrogenase (complex II of the mitochondrial electron transport chain). This leads to an accumulation of succinate, which can have pro-inflammatory effects, but also modulates cellular metabolism and redox state.

The development of cell-permeable itaconic acid esters, such as dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI), has been a key strategy to harness the therapeutic potential of itaconic acid. These esters can more readily enter cells and then, in some cases, be hydrolyzed to release itaconic acid, thereby mimicking the effects of the endogenous metabolite. They are being investigated for their therapeutic potential in a range of inflammatory conditions, including autoimmune diseases, sepsis, and neuroinflammation.

Caption: Signaling pathways modulated by itaconic acid and its esters.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and biological evaluation of itaconic acid esters.

Caption: General workflow for the synthesis and characterization of itaconic acid esters.

Caption: Workflow for evaluating the biological activity of itaconic acid esters.

Conclusion

From their serendipitous discovery in the 19th century to their current status as promising bio-based platform chemicals and potential therapeutics, itaconic acid and its esters have a rich and evolving history. The transition from inefficient chemical synthesis to sustainable biotechnological production has been a key enabler of their expanded use. For researchers and drug development professionals, a thorough understanding of the historical context, synthetic methodologies, and biological mechanisms of action of these compounds is essential. As research continues to uncover the multifaceted roles of itaconic acid and its derivatives in biological systems, their potential for application in medicine, materials science, and beyond is poised for significant growth.

Monomethyl itaconate solubility in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of monomethyl itaconate in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the existing qualitative and quantitative information and presents a detailed, standardized experimental protocol for researchers to determine solubility in their own laboratory settings.

Data Presentation: Solubility of this compound

The following table summarizes the available solubility data for this compound. It is important to note that much of the available information is qualitative or provides a range rather than precise values.

| Solvent | Formula | Type | Solubility (at ambient temperature, unless specified) | Data Type | Source |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL (693.82 mM) | Quantitative | MedChemExpress[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 1 - 10 mg/mL | Qualitative Range | Cayman Chemical[2] |

| Ethanol | C₂H₅OH | Polar Protic | 1 - 10 mg/mL | Qualitative Range | Cayman Chemical[2] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | - | Aqueous Buffer | 1 - 10 mg/mL | Qualitative Range | Cayman Chemical[2] |

| Methanol | CH₃OH | Polar Protic | Soluble | Qualitative | ChemicalBook[3] |

| Water & other organic solvents | H₂O | Polar Protic | Soluble | Qualitative | ChemBK[4] |

Note: The significant discrepancy in DMSO solubility values (1-10 mg/mL vs. 100 mg/mL) may be attributed to different experimental conditions, such as the use of sonication to enhance dissolution, as noted by MedChemExpress.[1] Researchers should consider these factors when preparing solutions.

Experimental Protocols: Determining Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a solid compound like this compound is the shake-flask method . This protocol outlines the steps to perform this experiment accurately.

Objective:

To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a validated spectrophotometric method)

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed and that solid material remains at equilibrium.

-

Pipette a precise volume of the chosen solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker. A typical temperature for initial screening is 25 °C.

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The time required may vary depending on the compound and solvent.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same controlled temperature for a short period to allow larger particles to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC) to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL, g/100 mL, or molarity (mol/L).

-

Always report the temperature at which the solubility was determined.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of equilibrium solubility using the shake-flask method.

References

Spectroscopic Analysis of Monomethyl Itaconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl itaconate, a derivative of the Krebs cycle intermediate itaconic acid, is a molecule of significant interest in metabolic research and drug development. Its role in immunomodulation and cellular metabolism necessitates robust analytical methods for its characterization and quantification. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following sections detail the spectral data, experimental protocols, and a generalized workflow for the spectroscopic analysis of this key metabolite.

Spectroscopic Data

The structural elucidation of this compound is readily achieved through the complementary techniques of ¹H NMR, ¹³C NMR, and IR spectroscopy. Each technique provides unique insights into the molecular framework, confirming the presence of key functional groups and the connectivity of the carbon skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Coupling Constant (J) Hz |

| 10.53 | Singlet | 1H | -COOH | - |

| 6.47 | Singlet | 1H | =CH₂ (a) | - |

| 5.84 | Singlet | 1H | =CH₂ (b) | - |

| 3.71 | Singlet | 3H | -OCH₃ | - |

| 3.36 | Singlet | 2H | -CH₂- | - |

Data sourced from publicly available spectra. Chemical shifts and coupling constants are approximate and may vary slightly based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| 177.5 | -COOH |

| 171.2 | -COOCH₃ |

| 135.8 | =C< |

| 128.7 | =CH₂ |

| 52.3 | -OCH₃ |

| 38.4 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of carboxylic acid, ester, and alkene functionalities.

Table 3: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3400-2400 | Broad | O-H | Stretching (Carboxylic Acid) |

| ~1720 | Strong | C=O | Stretching (Carboxylic Acid) |

| ~1700 | Strong | C=O | Stretching (Ester) |

| ~1650 | Medium | C=C | Stretching (Alkene) |

| ~1250 | Strong | C-O | Stretching (Ester) |

| ~1150 | Strong | C-O | Stretching (Carboxylic Acid) |

Note: The listed wavenumbers are approximate and characteristic for the respective functional groups. The broadness of the O-H stretch is due to hydrogen bonding.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of pure this compound solid.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A range that encompasses all proton signals (e.g., -1 to 12 ppm).

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

3. ¹³C NMR Acquisition:

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range that encompasses all carbon signals (e.g., 0 to 200 ppm).

-

Processing: Apply a Fourier transform to the FID, phase correct the spectrum, and calibrate the chemical shift scale to the solvent signal (CDCl₃ at 77.16 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

1. Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

2. Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: With the clean, empty ATR crystal, run a background scan to measure the spectrum of the ambient environment (e.g., air, CO₂). This will be subtracted from the sample spectrum.

-

Sample Scan: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample acquisition to final data interpretation.

Caption: A flowchart illustrating the key stages in the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Thermal Properties of Monomethyl Itaconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of monomethyl itaconate. The information is curated for professionals in research and development who require a detailed understanding of the material's behavior under varying thermal conditions. This document presents quantitative data, detailed experimental protocols for thermal analysis, and visual workflows to facilitate comprehension.

Core Thermal Properties

This compound is a dicarboxylic acid monoester that serves as an important monomer in polymer synthesis and has applications in various fields, including the development of drug delivery systems.[1][2] A thorough understanding of its thermal properties is crucial for its processing, storage, and application.

Quantitative Data Summary

| Thermal Property | Value | Source(s) |

| Melting Point | 72 °C | [3][4][5] |

| 68.0 to 73.0 °C | [3] | |

| Boiling Point | 149 °C at 10 mmHg | [3][4] |

| Decomposition Temperature (from TGA) | Data not available | |

| Heat of Fusion (from DSC) | Data not available | |

| Specific Heat Capacity | Data not available | |

| Thermal Conductivity | Data not available |

Experimental Protocols

Detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided below. These protocols are general procedures for the analysis of organic solids and can be adapted for the specific analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature above the expected decomposition range (e.g., 600 °C).

-

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

The onset temperature of the major weight loss step is typically reported as the decomposition temperature.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and heat of fusion of this compound.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below the expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 100 °C).

-

Cool the sample back to the initial temperature at a controlled rate.

-

A second heating scan is often performed to analyze the thermal history of the sample.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

The melting point is determined as the onset or peak temperature of the endothermic melting transition.

-

The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows related to this compound.

Caption: Synthesis Workflow for this compound

Caption: Thermal Analysis Workflow

References

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound 7338-27-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. This compound 7338-27-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

Monomethyl Itaconate: A Technical Guide to its Anti-inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monomethyl itaconate (MMI), a derivative of the endogenous metabolite itaconate, is emerging as a potent anti-inflammatory agent with significant therapeutic potential. This technical guide provides an in-depth exploration of the core mechanisms underlying MMI's anti-inflammatory properties. By targeting key signaling pathways, MMI effectively dampens inflammatory responses, primarily through the activation of the Nrf2 antioxidant response and the inhibition of the NLRP3 inflammasome. This document consolidates current scientific understanding, presents quantitative data on the effects of itaconate derivatives, and provides detailed experimental protocols to facilitate further research and development in this promising area.

Core Anti-inflammatory Mechanisms of this compound

The anti-inflammatory effects of this compound are multifaceted, stemming from its ability to modulate critical intracellular signaling pathways. While research on MMI is ongoing, its mechanisms are largely understood through the extensive studies of itaconate and its other cell-permeable derivatives, such as dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI).

Activation of the Nrf2 Antioxidant Pathway

A primary mechanism of MMI's action is the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[1][2][3]

-

Alkylation of Keap1: Itaconate and its derivatives are electrophilic molecules that can directly interact with and modify proteins.[1] They alkylate specific cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), which is a negative regulator of Nrf2.[4] This modification disrupts the Keap1-Nrf2 complex, preventing the ubiquitination and subsequent proteasomal degradation of Nrf2.[1]

-

Nrf2 Nuclear Translocation and Gene Transcription: Once stabilized, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the transcription of a suite of cytoprotective and anti-inflammatory genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[5][6] The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress, a key driver of inflammation.[6]

Inhibition of the NLRP3 Inflammasome

MMI and related compounds effectively suppress the activation of the NLRP3 inflammasome, a multiprotein complex crucial for the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[7][8][9] This inhibition occurs at both the priming and activation stages.[7]